![molecular formula C15H17N3O2S2 B2874930 6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine CAS No. 2411274-74-1](/img/structure/B2874930.png)
6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine
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Description
The molecule “6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine” is a complex organic compound. It contains a diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also contains a thieno[3,2-b]pyridine moiety, which is a fused ring system containing a thiophene and a pyridine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the diazepane ring and the thieno[3,2-b]pyridine system, followed by their connection via a sulfonyl linkage. The prop-2-ynyl group could then be added in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the diazepane ring, the thieno[3,2-b]pyridine system, and the prop-2-ynyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As a complex organic molecule, “6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine” would be expected to undergo a variety of chemical reactions. The reactivity of the molecule would likely be influenced by the electron-rich nature of the thieno[3,2-b]pyridine system and the presence of the diazepane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diazepane ring could impart basicity to the molecule, while the thieno[3,2-b]pyridine system could contribute to its aromaticity .Safety And Hazards
properties
IUPAC Name |
6-[(4-prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-2-5-17-6-3-7-18(9-8-17)22(19,20)13-11-15-14(16-12-13)4-10-21-15/h1,4,10-12H,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETTUUIPMQACGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CS3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine |
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